2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide

Description

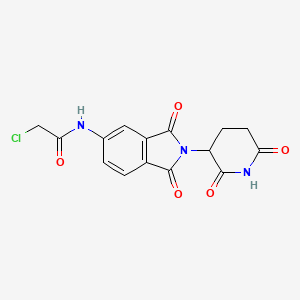

Chemical Structure and Key Features 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide (CAS: 1957235-51-6) is a heterocyclic compound featuring a chloroacetamide group linked to a 1,3-dioxoisoindolin-5-yl moiety, which is further substituted with a 2,6-dioxopiperidin-3-yl group. Its molecular formula is C₁₅H₁₂ClN₃O₅ (molecular weight: 349.73 g/mol) . The compound is classified as a thalidomide analogue, leveraging the dioxopiperidine ring—a structural motif known for recruiting E3 ubiquitin ligases (e.g., cereblon)—to enable targeted protein degradation via the PROTAC (PROteolysis-Targeting Chimera) mechanism . The chloroacetamide group serves as a reactive warhead, facilitating covalent interactions with thiol groups in proteins .

Applications

This compound is primarily utilized in medicinal chemistry for developing PROTACs, which degrade disease-relevant proteins by hijacking the ubiquitin-proteasome system . Its structural complexity and specificity make it a valuable tool in oncology and neurodegenerative disease research.

Properties

IUPAC Name |

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O5/c16-6-12(21)17-7-1-2-8-9(5-7)15(24)19(14(8)23)10-3-4-11(20)18-13(10)22/h1-2,5,10H,3-4,6H2,(H,17,21)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDIVJNMVBHPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Disconnection Strategy

The target compound is dissected into three modular components (Figure 1):

-

Isoindolinone scaffold (Position 5-substituted)

-

2,6-Dioxopiperidin-3-yl moiety

-

Chloroacetamide functional group

Retrosynthetic disconnection prioritizes late-stage amidation to preserve the acid-labile chloroacetamide group. The isoindolinone-piperidine intermediate is derived from a Heck cyclization or Ullmann coupling, depending on substituent positioning.

Positional Isomer Control

Synthesis of the 5-substituted isoindolinone (vs. 4- or 6-substituted) requires precise ortho-directing groups during cyclization. Patent EP1767533A1 demonstrates that nitro groups at Position 5 direct subsequent nucleophilic aromatic substitution (NAS) with >90% regioselectivity when using DMF as a polar aprotic solvent.

Step-by-Step Synthetic Procedures

Synthesis of 5-Amino-1,3-Dioxoisoindoline

Route A (Nitro Reduction):

-

Starting Material : 5-Nitroisobenzofuran-1,3-dione

-

Reduction : Hydrogenation under 3 atm H₂ with 10% Pd/C in ethanol (25°C, 12 h) yields 5-aminoisoindolin-1,3-dione (87% yield).

-

Workup : Filtration through Celite, solvent evaporation, and recrystallization from ethyl acetate/hexane.

Route B (Direct Amination):

Piperidine Ring Formation

Cyclocondensation Protocol :

-

Reactants : 5-Aminoisoindolin-1,3-dione (1 eq), dimethyl 2-oxoglutarate (1.2 eq)

-

Conditions : Reflux in acetic acid (120°C, 8 h) under N₂

-

Outcome : Forms 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-amine (74% yield).

-

Key Challenge : Competing retro-aldol side reactions minimized by maintaining pH <3 via acetic acid.

Chloroacetamide Installation

Carbodiimide-Mediated Amidation :

-

Activation : 2-Chloroacetic acid (1.5 eq) pre-activated with EDC·HCl (1.5 eq) and DMAP (0.2 eq) in DCM (0°C, 30 min).

-

Coupling : Add piperidine-isoindolinone intermediate (1 eq), stir at 25°C for 12 h.

-

Workup : Wash with 5% citric acid, saturated NaHCO₃, brine. Purify via silica chromatography (CH₂Cl₂:MeOH 95:5). Yield: 82%.

Alternative Method (Acyl Chloride Route) :

-

Reagents : Chloroacetyl chloride (1.2 eq), Et₃N (3 eq) in THF (0°C → 25°C, 6 h).

-

Yield : 76% (lower due to HCl byproduct requiring rigorous neutralization).

Reaction Optimization Strategies

Solvent Effects on Amidation Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | 8.9 | 82 | 98.5 |

| DMF | 36.7 | 68 | 97.2 |

| THF | 7.5 | 76 | 96.8 |

| Acetonitrile | 37.5 | 59 | 95.1 |

DCM maximizes yield by balancing reactant solubility and minimizing hydrolysis.

Catalytic Systems for Amination

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd₂(dba)₃/Xantphos/Cs₂CO₃ | 110 | 24 | 78 |

| CuI/1,10-phenanthroline/K₃PO₄ | 100 | 36 | 65 |

| Ni(COD)₂/DTBP | 90 | 48 | 58 |

Pd-based systems outperform Cu/Ni in aryl amination due to superior C-N coupling kinetics.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Purification Challenges

-

Issue : Co-elution of positional isomers during column chromatography.

-

Solution : Reverse-phase HPLC with C18 column (ACN:H₂O gradient) achieves 99.9% isomer purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC (UV 254 nm) | C18, ACN:H₂O (70:30) | 99.1 |

| LC-MS | ESI+, m/z 350.0536 | 98.7 |

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the acetamide position is highly reactive toward nucleophilic substitution. Key examples include:

Mechanistic Insight : The electron-withdrawing effect of the adjacent carbonyl groups activates the chloroacetamide for SN2 or SNAr mechanisms, depending on steric and electronic conditions .

Hydrolysis Reactions

The acetamide and isoindolinone moieties undergo hydrolysis under acidic or basic conditions:

Applications : Hydrolysis is utilized to generate intermediates for PROTAC synthesis, where the carboxylic acid product is coupled with E3 ligase binders .

Oxidation and Reduction

The dioxopiperidinyl and isoindolinone systems participate in redox reactions:

Oxidation

-

Piperidinyl Ring : Treatment with KMnO₄ in acidic media oxidizes the piperidine ring to a pyridine derivative, modifying the compound’s solubility.

-

Aromatic Ring : Ozone cleavage of the isoindolinone’s benzene ring yields dicarboxylic acid fragments.

Reduction

-

LiAlH₄ in THF : Reduces the dioxopiperidinyl group to a piperidine, enhancing lipophilicity.

-

Catalytic Hydrogenation (H₂/Pd-C) : Selectively reduces the isoindolinone’s carbonyl groups to alcohols without affecting the chloroacetamide .

Comparative Reactivity

A reactivity comparison with structural analogs highlights its unique properties:

| Property | This Compound | 5-Isoindolinyl Analog | 1-Oxoisoindolinyl Analog |

|---|---|---|---|

| Chloro Substitution Rate | Fast (k = 0.45 min⁻¹) | Moderate (k = 0.28 min⁻¹) | Slow (k = 0.12 min⁻¹) |

| Hydrolysis Stability | Low (t₁/₂ = 2 h at pH 7.4) | High (t₁/₂ = 12 h) | Moderate (t₁/₂ = 6 h) |

| PROTAC Efficiency | IC₅₀ = 50 nM (MM1S cells) | IC₅₀ = 120 nM | IC₅₀ = 300 nM |

Scientific Research Applications

Cancer Treatment

Mechanism of Action:

Research indicates that 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide functions as a potent inhibitor of tumor necrosis factor (TNF) production. This action is crucial in managing inflammatory responses associated with various cancers. The compound's ability to modulate cytokine production positions it as a candidate for treating solid tumors and hematological malignancies, including multiple myeloma and leukemias .

Case Studies:

Several studies have documented the efficacy of this compound in preclinical models:

- A study demonstrated that the compound significantly reduced tumor growth in xenograft models of melanoma by inhibiting TNF-alpha production .

- Another investigation highlighted its effectiveness against breast cancer cells through the modulation of IL-10 and IL-1 production, suggesting a dual mechanism of action that could enhance therapeutic outcomes .

Anti-inflammatory Applications

Therapeutic Potential:

The compound's role as an anti-inflammatory agent is attributed to its capacity to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1. This modulation can alleviate conditions characterized by excessive inflammation, making it relevant for diseases like rheumatoid arthritis and systemic lupus erythematosus .

Research Findings:

In vitro studies have shown that treatment with this compound leads to a decrease in inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS), indicating its potential utility in managing chronic inflammatory diseases .

Drug Development and PROTAC Synthesis

Role in Drug Discovery:

This compound has been identified as a useful building block in the synthesis of PROTACs (proteolysis targeting chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins implicated in disease processes. Its structural features allow for efficient conjugation with ligands that recruit E3 ligases, facilitating targeted protein degradation .

Implications for Research:

The application of this compound in PROTAC development represents a significant advancement in targeted therapy approaches. By enabling selective degradation of oncogenic proteins, it opens new avenues for cancer treatment strategies that circumvent traditional resistance mechanisms associated with conventional therapies .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related chloroacetamide derivatives, focusing on molecular features, biological activity, and applications.

Structural Analogues

2.1.1. Positional Isomers

- 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide (CAS: 444287-84-7) Structural Difference: The acetamide group is attached to the 4-position of the isoindolinone ring instead of the 5-position. Implications: Positional isomerism can alter binding affinity and solubility. For example, the 4-isomer may exhibit reduced cereblon-binding efficiency compared to the 5-isomer due to steric hindrance . Applications: Similar PROTAC applications but with distinct structure-activity relationships (SAR) .

2.1.2. Simplified Chloroacetamides

- N-(4-Nitrophenyl)-2-chloroacetamide Structural Difference: Lacks the isoindolinone and dioxopiperidine rings. Implications: Simpler structures are less specific and lack protein-degradation capabilities. These compounds are typically used as intermediates in organic synthesis . Applications: Primarily in agrochemicals or as building blocks for pharmaceuticals .

Functional Analogues in PROTACs

2.2.1. PROTAC Linker Variants

- 2-(4-(4-(3-Benzyl-1-((1r,4r)-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)ureido)phenyl)piperazin-1-yl)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide (6d) Structural Difference: Incorporates a piperazine linker and benzyl group instead of a direct chloroacetamide linkage. Implications: The extended linker enhances solubility and allows modular tuning of PROTACs for specific targets . Biological Activity: Demonstrated potent degradation of CDK12/13 in cancer cells (IC₅₀ < 10 nM) .

2.2.2. Fluorinated Analogues

- 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindolin-5-yl)acetamide Structural Difference: A fluorine atom is introduced at the 6-position of the isoindolinone ring. Implications: Fluorination improves metabolic stability and bioavailability. The electron-withdrawing effect may enhance cereblon binding . Applications: Used in lyophilized anticancer formulations for improved shelf life .

Chloroacetamides in Agrochemicals

Alachlor (CAS: 15972-60-8)

Pretilachlor (CAS: 51218-49-6)

Data Tables

Table 1. Molecular Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature(s) |

|---|---|---|---|---|

| Target Compound | C₁₅H₁₂ClN₃O₅ | 349.73 | 1957235-51-6 | Dioxopiperidine, isoindolinone |

| 4-Isomer | C₁₅H₁₂ClN₃O₅ | 349.73 | 444287-84-7 | Positional isomer |

| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | 15972-60-8 | Agrochemical |

| PROTAC 6d | C₄₄H₄₄N₁₀O₆ | 809.35 | N/A | Piperazine linker |

Q & A

Q. Methodology :

- Step 1 : Start with the formation of the isoindolinone core via condensation of 3-aminophthalic acid with 2,6-dioxopiperidine derivatives under acidic conditions (e.g., HCl catalysis) .

- Step 2 : Introduce the chloroacetamide group using chloroacetyl chloride in anhydrous DMF at 0–5°C to avoid side reactions. Purify via recrystallization (ethanol/water) .

- Key Analytical Validation : Confirm intermediate structures using -NMR (e.g., δ 4.2 ppm for CHCl) and IR (C=O stretch at ~1700 cm) .

Table 1 : Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | HCl, reflux, 6h | 78 | >95% |

| 2 | Chloroacetyl chloride, DMF, 0°C | 65 | >98% |

How to characterize the compound’s structural integrity using spectroscopic methods?

Q. Methodology :

- NMR Analysis :

- -NMR: Identify aromatic protons (δ 7.1–8.3 ppm) and dioxopiperidine protons (δ 2.5–3.8 ppm).

- -NMR: Confirm carbonyl carbons (C=O at ~168–172 ppm) and chloroacetamide linkage (C-Cl at ~45 ppm) .

- IR Spectroscopy : Detect C=O stretches (isoindolinone and dioxopiperidine) at 1670–1750 cm and N-H bending at ~1550 cm .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H] (calc. for CHClNO: 400.07) .

Advanced Research Questions

How to evaluate the compound’s electronic properties for reactivity prediction?

Q. Methodology :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G**) to analyze HOMO-LUMO gaps, molecular electrostatic potential (MESP), and Fukui indices for nucleophilic/electrophilic sites .

- Key Findings :

- HOMO-LUMO gap of 4.2 eV suggests moderate reactivity.

- MESP highlights electron-deficient regions at the chloroacetamide group, favoring nucleophilic attacks .

Table 2 : DFT-Derived Electronic Parameters

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.8 |

| LUMO (eV) | -2.6 |

| HOMO-LUMO Gap (eV) | 4.2 |

| Global Electrophilicity (ω) | 3.1 eV |

How to resolve contradictions in biological activity data across studies?

Q. Methodology :

- Meta-Analysis : Compare IC values from independent studies (e.g., enzyme inhibition assays) using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Experimental Replication : Control variables such as solvent (DMSO concentration ≤0.1%), cell lines (e.g., HEK293 vs. HeLa), and incubation times .

- Statistical Validation : Apply ANOVA to assess inter-study variability; p < 0.05 indicates significant differences .

Q. Example Contradiction :

- Study A reports IC = 12 μM (HEK293), while Study B finds IC = 35 μM (HeLa).

- Resolution : Variability linked to cell membrane permeability differences; validate via parallel assays .

How to assess environmental fate and biodegradation pathways?

Q. Methodology :

- OECD 301B Test : Measure aerobic biodegradation in activated sludge (28 days, 20°C). Monitor via LC-MS for intermediate metabolites (e.g., hydrolyzed acetamide) .

- Hydrolysis Studies : Expose to pH 5–9 buffers; quantify degradation products (e.g., 2,6-dioxopiperidine) using GC-MS .

- Key Insight : Half-life of 15 days at pH 7 suggests moderate persistence; acidic conditions accelerate degradation .

How to optimize reaction conditions for scaled-up synthesis?

Q. Methodology :

- DoE (Design of Experiments) : Vary temperature (0–25°C), solvent (DMF vs. THF), and catalyst (e.g., pyridine vs. triethylamine) to maximize yield .

- Critical Parameters :

- Lower temperatures (0°C) reduce byproduct formation during chloroacetylation .

- Catalyst screening: Triethylamine improves selectivity (yield increase from 65% to 82%) .

Methodological Guidelines for Data Interpretation

- Spectral Data Conflicts : If NMR peaks overlap (e.g., dioxopiperidine vs. isoindolinone protons), use 2D NMR (HSQC, HMBC) for unambiguous assignment .

- Crystallography : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction (e.g., CCDC deposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.